molecular formula C10H14NOPS B14554061 3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole CAS No. 62128-56-7

3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole

Cat. No.: B14554061
CAS No.: 62128-56-7
M. Wt: 227.27 g/mol
InChI Key: LPCKQIOHWJYNKE-UHFFFAOYSA-N
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Description

3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole is a complex organic compound that belongs to the class of benzothiazaphospholes. This compound is characterized by the presence of a benzothiazole ring fused with a phosphole ring, along with a methyl group and an isopropoxy group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole typically involves the reaction of a benzothiazole derivative with a phosphole precursor under controlled conditions. One common method involves the use of a phosphole chloride and a benzothiazole derivative in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its benzothiazole-phosphole fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62128-56-7

Molecular Formula

C10H14NOPS

Molecular Weight

227.27 g/mol

IUPAC Name

3-methyl-2-propan-2-yloxy-1,3,2-benzothiazaphosphole

InChI

InChI=1S/C10H14NOPS/c1-8(2)12-13-11(3)9-6-4-5-7-10(9)14-13/h4-8H,1-3H3

InChI Key

LPCKQIOHWJYNKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP1N(C2=CC=CC=C2S1)C

Origin of Product

United States

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